N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-4-28-17-11-14(12-18(29-5-2)20(17)30-6-3)21(27)26-23-25-16(13-31-23)22-24-15-9-7-8-10-19(15)32-22/h7-13H,4-6H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJDIZDNMJZLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule comprises three distinct domains:
- Benzothiazole moiety : A 1,3-benzothiazole ring fused to a benzene core.
- Thiazole scaffold : A 1,3-thiazole substituted at position 4 with the benzothiazole group.
- Triethoxybenzamide : A 3,4,5-triethoxy-substituted benzoyl group linked via an amide bond.
Retrosynthetic cleavage suggests the following intermediates:
- Intermediate A : 4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-amine.
- Intermediate B : 3,4,5-Triethoxybenzoyl chloride.
Coupling these intermediates via amide bond formation yields the final product.
Synthesis of 4-(1,3-Benzothiazol-2-yl)-1,3-Thiazol-2-Amine
Formation of the Benzothiazole-Thiazole Hybrid
The thiazole ring is constructed using a modified Hantzsch thiazole synthesis :
Bromoketone Preparation :
- 2-Acetylbenzothiazole is brominated using liquid bromine in acetic acid at 0–5°C to yield 2-bromo-1-(1,3-benzothiazol-2-yl)ethanone .
- Reaction :
$$
\text{C}9\text{H}7\text{NOS} + \text{Br}2 \rightarrow \text{C}9\text{H}_6\text{BrNOS} + \text{HBr}
$$ - Conditions : 0–5°C, 2 hr, 85% yield.
Thiazole Cyclization :
- The bromoketone reacts with thiourea in ethanol under reflux to form the thiazole ring.
- Mechanism : Nucleophilic attack by thiourea’s sulfur, followed by cyclization and elimination of HBr.
- Reaction :
$$
\text{C}9\text{H}6\text{BrNOS} + \text{NH}2\text{CSNH}2 \rightarrow \text{C}{10}\text{H}7\text{N}3\text{S}2 + 2\text{HBr}
$$ - Conditions : Ethanol, reflux, 6 hr, 72% yield.
Table 1: Physical Properties of Intermediate A
| Property | Value |
|---|---|
| Molecular Formula | C$${10}$$H$$7$$N$$3$$S$$2$$ |
| Melting Point | 168–171°C |
| R$$_f$$ (TLC) | 0.57 (EtOAc/Hexane 1:1) |
| Yield | 72% |
Synthesis of 3,4,5-Triethoxybenzoyl Chloride
Carboxylic Acid Activation
3,4,5-Triethoxybenzoic acid is converted to its acid chloride using thionyl chloride :
- Reaction :
$$
\text{C}{11}\text{H}{14}\text{O}5 + \text{SOCl}2 \rightarrow \text{C}{11}\text{H}{13}\text{ClO}4 + \text{SO}2 + \text{HCl}
$$ - Conditions : Reflux in anhydrous toluene with catalytic DMF, 4 hr, 90% yield.
Table 2: Characterization of Intermediate B
| Technique | Data |
|---|---|
| FTIR (cm$$^{-1}$$) | 1778 (C=O stretch), 1245 (C-O-C), 730 (C-Cl) |
| $$^1$$H NMR | δ 4.12 (q, 6H, OCH$$2$$), 3.89 (s, 3H, OCH$$3$$), 7.45 (s, 2H, Ar-H) |
Amide Bond Formation
Coupling Strategy
The amine (Intermediate A) reacts with the acid chloride (Intermediate B) in a Schotten-Baumann reaction :
- Reaction :
$$
\text{C}{10}\text{H}7\text{N}3\text{S}2 + \text{C}{11}\text{H}{13}\text{ClO}4 \rightarrow \text{C}{21}\text{H}{20}\text{N}3\text{O}5\text{S}2 + \text{HCl}
$$ - Conditions : Dichloromethane, 0°C to RT, triethylamine as base, 12 hr, 68% yield.
Purification and Characterization
- Recrystallization : Ethanol/water (3:1), yielding pale-yellow crystals.
- Spectral Data :
- FTIR : 3305 cm$$^{-1}$$ (N-H stretch), 1652 cm$$^{-1}$$ (C=O amide), 1598 cm$$^{-1}$$ (C=N).
- $$^1$$H NMR : δ 8.21 (s, 1H, NH), 7.88–7.45 (m, 6H, Ar-H), 4.15–4.02 (m, 6H, OCH$$2$$), 1.42 (t, 9H, CH$$3$$).
- HRMS : [M+H]$$^+$$ calcd. for C$${21}$$H$${20}$$N$$3$$O$$5$$S$$_2$$: 482.0894; found: 482.0889.
Table 3: Optimization of Coupling Conditions
| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | DCM | 0 → 25 | 12 | 68 |
| Pyridine | THF | 25 | 24 | 55 |
| DMAP | Acetonitrile | 40 | 8 | 72 |
Mechanistic Considerations and Side Reactions
Competing Pathways
- Hydrolysis of Acid Chloride : Excess base or moisture leads to benzoic acid regeneration, reducing yield. Mitigated by anhydrous conditions.
- Oversubstitution : Multiple acylations on the thiazole amine are prevented by stoichiometric control.
Regiochemical Control
The Hantzsch thiazole synthesis ensures correct substitution at position 4 of the thiazole due to the electrophilic nature of the bromoketone’s α-carbon.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or thiazole rings, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Structural Features
The compound features a benzothiazole moiety linked to a thiazole ring and a triethoxybenzamide structure. This unique combination contributes to its biological activity and potential applications.
Medicinal Chemistry
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide has been investigated for its potential as an antimicrobial agent . Research has demonstrated its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
| Klebsiella pneumonia | 25 μg/mL |
Case Study 1: Antibacterial Activity
A study conducted by researchers evaluated the antibacterial properties of this compound against common pathogens. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential use in developing new antimicrobial therapies .
Anti-inflammatory Properties
The compound exhibits notable anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in animal models:
| Inflammation Model | Reduction in Paw Edema (%) |
|---|---|
| Rat Model | 40% |
Case Study 2: Evaluation of Anti-inflammatory Effects
In a controlled experiment involving induced inflammation in rat models, the administration of this compound resulted in a significant reduction in paw edema compared to untreated groups. This supports its therapeutic application in inflammatory diseases .
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. The compound has shown promise in inhibiting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study 3: Anticancer Activity
Research published in a peer-reviewed journal demonstrated that this compound effectively inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 50 μM .
Material Science Applications
The unique chemical structure of this compound makes it suitable for developing advanced materials with specific properties. Its incorporation into polymer matrices enhances thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial DNA replication and cell wall synthesis . The compound’s ability to bind to these targets disrupts their normal function, leading to antibacterial and antifungal effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Modified Substituents
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide ()
- Structural Difference : Replaces the thiazol-2-yl group with a phenyl ring.
- The triethoxybenzamide retains similar bulk but may exhibit different solubility due to reduced hydrogen-bonding capacity .
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide ()
- Structural Difference : Substitutes triethoxy groups with chlorines and lacks the benzothiazole ring.
- Impact: Chlorine atoms enhance electrophilicity but reduce solubility.
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide ()
- Structural Difference: Features a phenoxy group instead of triethoxy substituents.
- Biological assays in report 129.23% growth modulation, suggesting substituent-dependent efficacy .
Analogues with Alternative Core Structures
N-{(1,3-Benzo[d]thiazol-2-ylcarbamothioyl)} Benzamides ()
- Structural Difference : Incorporates a carbamothioyl bridge instead of a thiazole ring.
- Impact : The thiourea group enhances hydrogen-bonding capacity but may reduce metabolic stability. These compounds exhibit moderate to potent antibacterial activity, highlighting the importance of the benzothiazole core .
(2S)-2-Amino-3-methyl-N-{4-[3-(1H-1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl}butanamide ()
- Structural Difference: Replaces benzothiazole with a triazole ring and adds an amino acid side chain.
- This analogue is reported as a β-tubulin polymerization inhibitor, suggesting structural versatility in targeting cytoskeletal proteins .
Physicochemical and Spectroscopic Comparisons
*Estimated based on triethoxy substituents.
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural motifs that combine benzothiazole and thiazole rings, which are known to confer various biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20N4O3S2 |
| Molecular Weight | 404.52 g/mol |
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. The compound exhibits antimicrobial , anti-inflammatory , and anticancer properties.
Antimicrobial Activity
Studies have shown that derivatives of benzothiazole compounds possess significant antimicrobial properties. For instance:
- Mechanism of Action : The compound inhibits bacterial cell wall synthesis and disrupts membrane integrity.
- Case Study : A comparative study demonstrated that similar compounds showed effective inhibition against Gram-positive and Gram-negative bacteria at low micromolar concentrations .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes:
- Research Findings : In vitro assays indicated a dose-dependent reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha when treated with the compound .
The biological activity of this compound is mediated through several key mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in inflammatory pathways.
- Protein Interaction : It binds to target proteins associated with disease processes such as protein misfolding and aggregation .
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
